{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
CAS No.: 1423032-57-8
VCID: VC2725139
Molecular Formula: C12H16ClN3OS
Molecular Weight: 285.79 g/mol
* For research use only. Not for human or veterinary use.
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride - 1423032-57-8](/images/structure/VC2725139.png)
Description |
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is a compound that incorporates a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties and diverse applications in drug discovery . The compound's structure includes a thiophene ring attached to the oxadiazole, which is further linked to a cyclohexylamine moiety. This combination of rings and functional groups suggests potential biological activity, although specific details about its pharmacological properties are not readily available in the provided sources. Biological Activity and Potential ApplicationsWhile specific biological activity data for {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, oxadiazole derivatives have been explored for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase . Additionally, the presence of a thiophene ring may contribute to unique pharmacological properties due to its aromatic nature and potential for bioisosterism. |
---|---|
CAS No. | 1423032-57-8 |
Product Name | {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride |
Molecular Formula | C12H16ClN3OS |
Molecular Weight | 285.79 g/mol |
IUPAC Name | 1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C12H15N3OS.ClH/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9;/h4,7-8H,1-3,5-6,13H2;1H |
Standard InChIKey | ILAOMLZKFJHMAC-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl |
Canonical SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl |
PubChem Compound | 71757644 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume